molecular formula C21H22BrN3O3 B11318466 5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11318466
M. Wt: 444.3 g/mol
InChI Key: KUQROEDEKADUNG-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the dimethylamino and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions may target the oxazole ring or the bromophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, oxazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromophenyl group and the dimethylamino group in 5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide may confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.

Properties

Molecular Formula

C21H22BrN3O3

Molecular Weight

444.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H22BrN3O3/c1-25(2)18(16-6-4-5-7-19(16)27-3)13-23-21(26)17-12-20(28-24-17)14-8-10-15(22)11-9-14/h4-12,18H,13H2,1-3H3,(H,23,26)

InChI Key

KUQROEDEKADUNG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br)C3=CC=CC=C3OC

Origin of Product

United States

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